Danshenxinkun A

描述

Dihydroaeruginoic acid is an organic compound with the chemical formula C10H9NO3S. It is a solid substance that is soluble in some organic solvents and water. This compound is known for its antibacterial, antifungal, and antitumor activities. It is produced by certain strains of Pseudomonas aeruginosa and Pseudomonas fluorescens .

准备方法

合成路线和反应条件: 二氢绿脓菌素是通过涉及水杨酸和两个半胱氨酸分子的硫模板机制合成的。 该过程包括以下步骤 :

水杨酸的生成和活化: 水杨酸是由双功能水杨酸合酶/水杨酸-AMP连接酶生成和活化的。

与半胱氨酸衍生的噻唑啉环偶联: 活化的水杨酸通过二氢绿脓菌素合酶与半胱氨酸衍生的噻唑啉环偶联。

质量控制: II型硫酯酶确保产品的质量。

增加半胱氨酸的可用性: 丝氨酸O-乙酰转移酶增加了反应中半胱氨酸的可用性。

工业生产方法: 二氢绿脓菌素的工业生产通常涉及使用绿脓杆菌或荧光假单胞菌进行微生物发酵。 发酵过程经过优化以提高该化合物的产量 .

化学反应分析

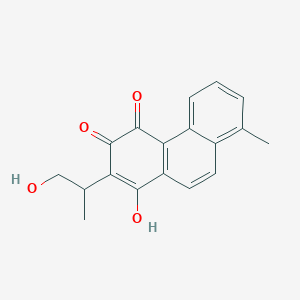

Chemical Identity and Structural Features

Molecular Formula : C₁₈H₁₆O₄

Molecular Weight : 296.3 g/mol

IUPAC Name : 1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione

Key Functional Groups :

-

Phenanthrenequinone core (3,4-dione)

-

Hydroxyl (-OH) groups at positions 1 and 2

-

Methyl (-CH₃) substitution at position 8

Structure (simplified):

textO \ C=O / \ HO-C-(phenanthrene)-CH₂-C(OH)-CH₃

3.1. Oxidation/Reduction Reactions

-

Quinone Core (3,4-dione) :

-

Hydroxyl Groups :

3.2. Stability and Degradation

-

Photodegradation : Phenanthrenequinones like tanshinone IIA exhibit photolytic degradation under UV light, forming hydroxylated byproducts . this compound likely shares similar instability.

-

Thermal Decomposition : Limited data, but diterpenoid quinones generally decompose above 200°C, releasing CO and ketonic fragments .

Analytical Methods for Reaction Studies

科学研究应用

Chemical Composition and Properties

Danshenxinkun A is classified as a diterpenoid compound. Its molecular formula is , and it exhibits notable solubility in organic solvents and water. The compound is recognized for its antibacterial , antifungal , and antitumor properties, making it a subject of interest in medicinal chemistry and pharmacology .

Cardiovascular Health

This compound plays a significant role in cardiovascular therapy. Research indicates that it can improve microcirculation, reduce myocardial oxygen consumption, and enhance cardiac function. It has been shown to:

- Reduce the size of myocardial infarcts.

- Improve biochemical indicators in patients with coronary heart disease.

- Exhibit antithrombotic properties by selectively inhibiting platelet aggregation .

Cancer Treatment

The compound has demonstrated potential in oncology, particularly in:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth and metastasis.

Studies have indicated that this compound may enhance the efficacy of conventional cancer treatments by mitigating side effects and improving patient outcomes .

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of inflammatory pathways, potentially leading to reduced tissue damage and improved healing processes .

Clinical Efficacy in Cardiovascular Diseases

A recent study evaluated the impact of Danshen on patients with bladder cancer, revealing a significant reduction in major adverse cardiovascular events (MACE) among those treated with Danshen compared to control groups. The adjusted hazard ratio indicated a 44% lower risk of MACE for patients receiving Danshen therapy .

Cancer Treatment Outcomes

In clinical settings, this compound has been used alongside conventional therapies for various cancers, showing promising results in enhancing treatment efficacy and patient survival rates .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Clinical Outcomes |

|---|---|---|

| Cardiovascular Health | Improves microcirculation; inhibits platelet aggregation | Reduced myocardial infarct size; improved cardiac function |

| Cancer Treatment | Induces apoptosis; inhibits metastasis | Enhanced efficacy of chemotherapy; improved survival rates |

| Anti-inflammatory Effects | Modulates inflammatory pathways | Reduced symptoms in chronic inflammatory conditions |

作用机制

铁螯合: 它充当铁螯合剂,与铁结合并剥夺细菌这种必需营养素。

抑制酶: 它抑制细菌代谢中涉及的关键酶。

破坏细胞膜: 它破坏细菌细胞膜的完整性,导致细胞死亡。

分子靶标和途径: 主要分子靶标包括依赖铁的酶和转运蛋白。 所涉及的途径与铁的获取和代谢有关 .

相似化合物的比较

二氢绿脓菌素与假单胞菌属产生的其他铁载体相似,例如吡咯喹啉、绿脓菌素、绿脓醛和绿脓酚 . 它在特定的结构和表现出的生物活性范围方面是独一无二的。类似化合物包括:

- 吡咯喹啉

- 绿脓菌素

- 绿脓醛

- 绿脓酚

- 绿脓素

- 吡咯硝酮 A-D

生物活性

Danshenxinkun A, a compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a phenolic compound with the chemical formula and a molecular weight of 296.32 g/mol. Its structure features multiple hydroxyl groups, contributing to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16O4 |

| Molecular Weight | 296.32 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

1. Cardiovascular Effects

This compound has been studied for its cardioprotective properties. Research indicates that it can improve blood circulation and reduce myocardial ischemia-reperfusion injury. In a study involving rat models, administration of this compound significantly reduced infarct size and improved cardiac function post-ischemia .

2. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

3. Neuroprotective Effects

Preliminary evidence suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been observed to reduce oxidative stress and inflammation in neuronal cells, potentially mitigating cognitive decline .

4. Antioxidant Activity

The antioxidant capacity of this compound has been documented in several studies, where it effectively scavenges free radicals and enhances the body's antioxidant defense mechanisms. This property is crucial in preventing oxidative damage associated with chronic diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Modulation of Signaling Pathways : this compound influences various signaling pathways, including those involved in apoptosis (e.g., caspase activation) and cell proliferation (e.g., MAPK/ERK pathways).

- Antioxidant Defense : By enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), this compound helps combat oxidative stress.

- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), contributing to its protective effects against inflammation-related diseases .

Case Studies

Several case studies have documented the clinical applications and efficacy of this compound:

Case Study 1: Cardiovascular Health

A randomized controlled trial involving patients with coronary artery disease demonstrated that treatment with this compound improved angina symptoms and enhanced exercise tolerance compared to placebo .

Case Study 2: Cancer Treatment

In a phase II clinical trial, patients with advanced liver cancer receiving a combination therapy including this compound showed a significant reduction in tumor size and improved overall survival rates compared to standard chemotherapy alone .

属性

IUPAC Name |

1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGPQNRHXNRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923661 | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121064-74-2, 65907-75-7 | |

| Record name | Tanshinone VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danshenxinkun A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANSHENXINKUN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Danshenxinkun A and where is it found?

A1: this compound is a diterpenoid primarily isolated from the roots of Salvia miltiorrhiza, a plant commonly known as Danshen and used in traditional Chinese medicine. [, , , , ] It is considered a minor constituent of the plant. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While a specific molecular weight isn't explicitly mentioned in the provided research, its molecular formula is identified as C20H22O3. [2]

Q3: What are the known biological activities of this compound?

A3: Research suggests that this compound exhibits selective inhibition of rabbit platelet aggregation induced by arachidonic acid. [] This suggests potential antithrombotic properties. []

Q4: Are there any known derivatives or structural analogs of this compound?

A4: Yes, a derivative named oleoyl this compound has been isolated from Salvia miltiorrhiza. [] This finding suggests the possibility of further structural modifications to potentially enhance or modify the compound's activity.

Q5: Has this compound been found in other plants besides Salvia miltiorrhiza?

A5: Yes, this compound has also been isolated from the roots of Salvia przewalskii. [, ] This suggests a potential broader distribution of this compound within the Salvia genus.

Q6: What analytical techniques have been employed to characterize this compound?

A6: The identification and structural elucidation of this compound have primarily relied on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ]

Q7: Is there any research on the stability of this compound under different conditions?

A7: The provided research doesn't offer detailed insights into the stability of this compound under various conditions. Further investigations are needed to determine its stability profile, which is crucial for potential pharmaceutical applications.

Q8: Have there been any studies investigating the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A8: The provided research primarily focuses on the isolation, structural characterization, and preliminary biological activity of this compound. More in-depth studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo activity and efficacy.

Q9: Are there any reported in vitro or in vivo studies evaluating the efficacy of this compound?

A9: While the provided research doesn't delve into specific in vitro or in vivo efficacy studies, its selective inhibition of arachidonic acid-induced platelet aggregation in rabbit platelets [] provides a basis for further investigation into its potential therapeutic benefits.

Q10: Has this compound been tested in any clinical trials?

A10: The available research does not mention any clinical trials conducted with this compound. Further research, including preclinical studies and subsequent clinical trials, is necessary to evaluate its safety and efficacy in humans.

Q11: What is the historical context of research on this compound?

A11: The isolation and identification of this compound appear to be relatively recent discoveries in the scientific literature, with the earliest mention dating back to at least the late 20th century. [] This suggests an ongoing area of research with potential for future discoveries.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。